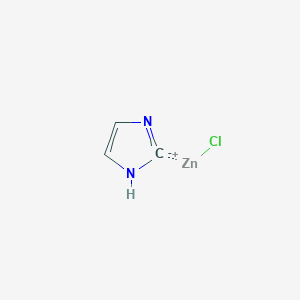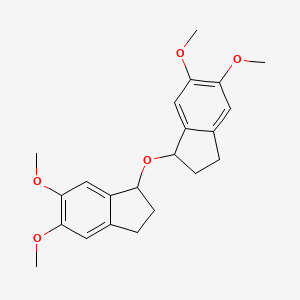
1,1'-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene) is a complex organic compound with the molecular formula C22H26O5. This compound is characterized by its unique structure, which includes two 5,6-dimethoxy-2,3-dihydro-1H-indene units connected by an oxygen bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene) typically involves the reaction of 5,6-dimethoxy-2,3-dihydro-1H-indene with appropriate reagents under controlled conditions. One common method involves the use of a Michael addition reaction, where 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one is reacted with various nucleophiles . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
1,1’-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The methoxy groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1,1’-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene) has several scientific research applications, including:
Mechanism of Action
The mechanism by which 1,1’-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene) exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,1’-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene) include other indene derivatives such as 5,6-dimethoxy-1-indanone and 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one .
Uniqueness
What sets 1,1’-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene) apart from these similar compounds is its unique structure with an oxygen bridge connecting two indene units. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
663891-83-6 |
|---|---|
Molecular Formula |
C22H26O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)oxy]-5,6-dimethoxy-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C22H26O5/c1-23-19-9-13-5-7-17(15(13)11-21(19)25-3)27-18-8-6-14-10-20(24-2)22(26-4)12-16(14)18/h9-12,17-18H,5-8H2,1-4H3 |
InChI Key |
ARNZGBFVGVTNOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)OC3CCC4=CC(=C(C=C34)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B15159513.png)
![N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine](/img/structure/B15159514.png)
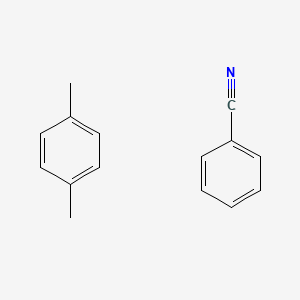
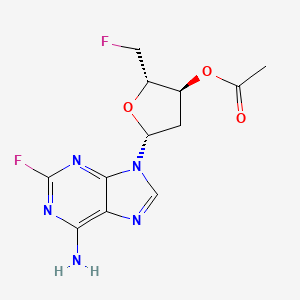
![6H-Dibenzo[c,h]chromen-6-one](/img/structure/B15159523.png)
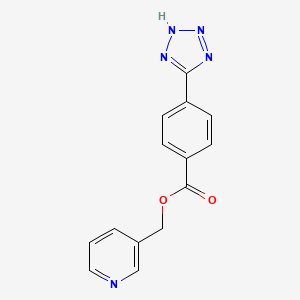
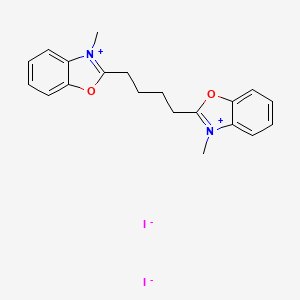
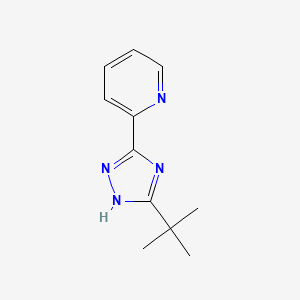
![Bicyclo[2.2.2]octa-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B15159565.png)
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal](/img/structure/B15159575.png)
![2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one](/img/structure/B15159582.png)
![Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide](/img/structure/B15159611.png)
